molecular formula C9H7BrN2 B3059231 6-Bromo-2-methylquinazoline CAS No. 959007-52-4

6-Bromo-2-methylquinazoline

Cat. No. B3059231
M. Wt: 223.07 g/mol
InChI Key: PVVMJVJYMNEHMR-UHFFFAOYSA-N
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Description

6-Bromo-2-methylquinazoline is a chemical compound that belongs to the quinazoline family. It has a molecular formula of C9H7BrN2 and a molecular weight of 223.07 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methylquinazoline consists of a quinazoline core with a bromine atom at the 6th position and a methyl group at the 2nd position .

Scientific Research Applications

Synthesis and Biological Activity

6-Bromo-2-methylquinazoline is used in the synthesis of several derivatives with potential biological activities. For instance, it has been employed in the synthesis of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, which demonstrated significant analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008). Another study synthesized 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in treating colon and rectal cancers (He Zheng-you, 2010).

Antimicrobial and Antihelminthic Activities

Derivatives synthesized from 6-Bromo-2-methylquinazoline have shown antimicrobial and antihelminthic activities. For example, some Schiff base derivatives prepared from this compound demonstrated antimicrobial activity (Mudassar A. Sayyed et al., 2006). Furthermore, specific derivatives exhibited antihelminthic activity against Pheretima posthuma (S. Sahu et al., 2008).

Pharmacological Importance

6-Bromoquinazolinones, derived from 6-Bromo-2-methylquinazoline, are known for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. Research in this area focuses on synthesizing various substituted derivatives and evaluating their pharmacological properties (Ch. Rajveer et al., 2010).

Synthesis Optimization for Drug Discovery

The compound has been used in drug discovery processes. For example, a study improved the synthetic route of a key intermediate in drug discoveries by reducing isolation processes, which included the use of 6-Bromo-2-methylquinazoline (K. Nishimura & T. Saitoh, 2016).

Potential in Cancer Treatment

There is research exploring the use of 6-Bromo-2-methylquinazoline in the synthesis of compounds with potential in cancer treatment. The synthesis of certain derivatives has been linked to the treatment of colon and rectal cancers, highlighting its significance in developing anticancer drugs (He Zheng-you, 2010).

Safety And Hazards

The safety data sheet for 6-Bromo-2-methylquinazoline indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVMJVJYMNEHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=C(C=CC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346655
Record name 6-Bromo-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylquinazoline

CAS RN

959007-52-4
Record name 6-Bromo-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SK Sahu, MA Azam, M Banerjee, S Acharrya… - Journal of the Brazilian …, 2008 - SciELO Brasil
… In view of these findings it appeared of interest to synthesize a series of novel Schiff bases of 2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones containing 2,3-…
Number of citations: 34 www.scielo.br
S Shrivastava, D Ahuja - 2021 - wjpr.s3.ap-south-1.amazonaws.com
… Diethylamine, diphenylamine, morpholine and piperazine with Schiff bases of 2,3-indolinedione and 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)ones (Fig 16). …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
K Anusha, YP Kumar, MV Prasad… - Journal of Global Trends in …, 2015 - jgtps.com
2-Azetidinone, a β-lactam four member heterocyclic compounds involved in research aimed to evaluate new products that possess interesting biological activities. 2-azetidinones were …
Number of citations: 7 www.jgtps.com
DS Salunkhe, PB Piste - International Journal of Pharmacy & Life …, 2014 - researchgate.net
… Gor DG, Patel PA, Patel PS: Synthesis, Characterization and Anti-microbial Activity of 3-{4-[3-chloro-2(substitutedphenyl)-4-oxoazetidin-1yl] phenyl}-6-bromo2-methylquinazoline-4-one. …
Number of citations: 22 www.researchgate.net
UD Nimbalkar, JA Seijas, R Borkute, MG Damale… - Molecules, 2018 - mdpi.com
A series of ten novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide 6a–j were synthesized in good yield from the key compound 4-(…
Number of citations: 9 www.mdpi.com
NS El-Gohary - Open Access Library Journal, 2014 - scirp.org
This review describes the synthetic procedures for the preparation of arylideneacetophenones, arylidenecycloalkanones, 2-arylidene-1-indanones, 2-arylidene-1-tetralones, 2-arylidene…
Number of citations: 22 www.scirp.org
N Arya, AY Jagdale, TA Patil, SS Yeramwar… - European journal of …, 2014 - Elsevier
Azetidin-2-ones, commonly referred as β-lactams, represent a unique ring system, with interesting chemistry and great biological potential. Besides its well known antibiotic activity, this …
Number of citations: 99 www.sciencedirect.com
AL Smith, KL Andrews, H Beckmann… - Journal of medicinal …, 2015 - ACS Publications
The structure-based design and optimization of a novel series of selective PERK inhibitors are described resulting in the identification of 44 as a potent, highly selective, and orally …
Number of citations: 79 pubs.acs.org
PS Patel, DG Gor, PA Patel - Int. J. Pharm. Res. Sch, 2012
Number of citations: 9

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